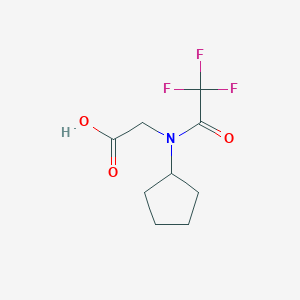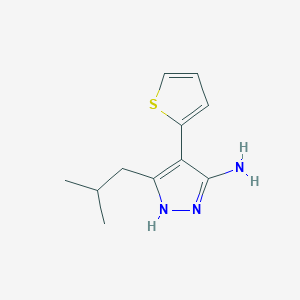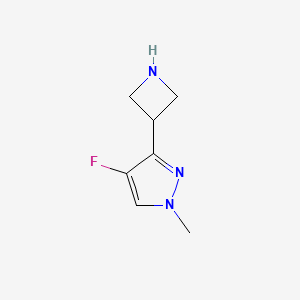
3-(3-Azetidinyl)-4-fluoro-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. The presence of these rings makes it a valuable molecule in medicinal chemistry due to its potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition to yield the target compound.
Industrial Production Methods
Industrial production of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler compound with a similar azetidine ring structure.
Oxetane: Another four-membered ring compound with an oxygen atom instead of nitrogen.
Pyrazole: A compound with a similar pyrazole ring but lacking the azetidine moiety.
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10FN3 |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-4-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C7H10FN3/c1-11-4-6(8)7(10-11)5-2-9-3-5/h4-5,9H,2-3H2,1H3 |
InChI Key |
WFFIIRJDWDKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
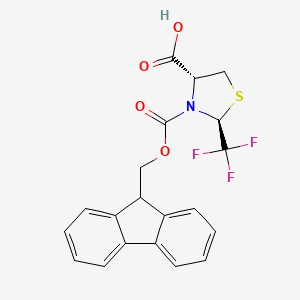
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)

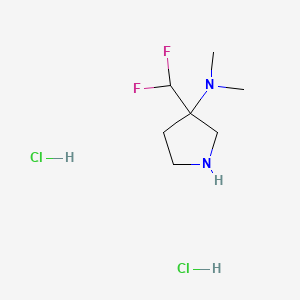
amine](/img/structure/B13513030.png)
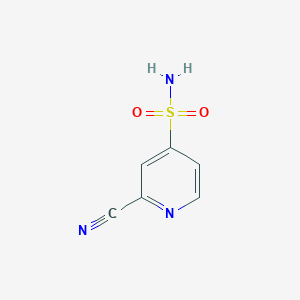
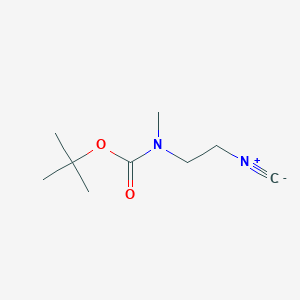
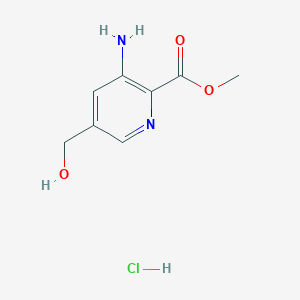
![2-[1-(Nitromethyl)cyclopropyl]acetic acid](/img/structure/B13513043.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)

